2-Amino-2-(4-iodophenyl)acetic acid

Description

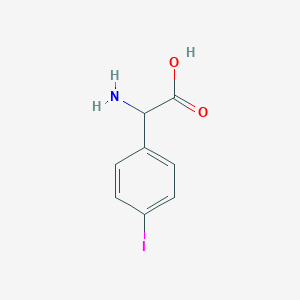

Properties

IUPAC Name |

2-amino-2-(4-iodophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUIEJDVWZHDTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80921507 |

Source

|

| Record name | Amino(4-iodophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114811-46-0 |

Source

|

| Record name | alpha-Amino-4-iodo-phenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114811460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amino(4-iodophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Amino-2-(4-iodophenyl)acetic acid" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-2-(4-iodophenyl)acetic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview for the synthesis and analytical characterization of this compound, a non-proteinogenic amino acid of significant interest as a building block in medicinal chemistry and drug development. Its structure, featuring an iodo-substituted phenyl ring, offers a versatile scaffold for further chemical modification, particularly in the development of novel therapeutic agents and radiopharmaceuticals.

This document is intended for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Section 1: Synthetic Strategies for this compound

The synthesis of α-amino acids is a cornerstone of organic chemistry. For the target molecule, this compound, two classical and robust multicomponent reactions are particularly well-suited: the Strecker synthesis and the Bucherer-Bergs synthesis. Both pathways commence from the readily available starting material, 4-iodobenzaldehyde.

The Strecker Synthesis: A Direct Route to α-Aminonitriles

First reported by Adolph Strecker in 1850, this method remains a highly effective and versatile approach for amino acid synthesis.[1] The core of the synthesis is a one-pot, three-component reaction involving an aldehyde, ammonia, and a cyanide source, which proceeds through an α-aminonitrile intermediate that is subsequently hydrolyzed.[2][3]

The reaction is initiated by the formation of an imine from 4-iodobenzaldehyde and ammonia. Ammonium chloride (NH₄Cl) is often used as it provides both a source of ammonia (NH₃) and a mild acid to catalyze imine formation.[4] The protonated imine, or iminium ion, is a potent electrophile. The cyanide ion (from KCN or NaCN) then performs a nucleophilic attack on the iminium carbon, forming the stable α-aminonitrile intermediate.[2][4] The final, and often rate-determining, step is the vigorous acid- or base-catalyzed hydrolysis of the nitrile functional group to a carboxylic acid, yielding the final amino acid product.[4][5]

-

Reaction Setup: In a well-ventilated fume hood, combine 4-iodobenzaldehyde (1.0 eq), ammonium chloride (1.2 eq), and aqueous ammonia in a suitable solvent like ethanol or methanol. Stir the mixture at room temperature for 1-2 hours.

-

Aminonitrile Formation: Add a solution of sodium cyanide (1.1 eq) in water dropwise to the reaction mixture while maintaining the temperature below 20°C using an ice bath. Allow the reaction to stir at room temperature overnight.

-

Isolation of Intermediate: The α-aminonitrile may precipitate out of the solution or can be extracted using an organic solvent (e.g., ethyl acetate) after diluting the reaction mixture with water. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Hydrolysis: Add concentrated hydrochloric acid to the crude α-aminonitrile. Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

-

Workup and Isolation: After cooling, the resulting solution is washed with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities. The aqueous layer is then carefully neutralized to the isoelectric point (pH ~5-6) with a base (e.g., ammonium hydroxide) to precipitate the crude amino acid.

-

Purification: The crude product is collected by filtration, washed with cold water and a small amount of cold ethanol, and then dried under vacuum. Further purification is achieved by recrystallization.

The Bucherer-Bergs Synthesis: A Pathway via Hydantoin Intermediates

The Bucherer-Bergs reaction is another powerful multicomponent synthesis that produces hydantoins from carbonyl compounds, cyanide, and ammonium carbonate.[6][7] These hydantoin intermediates are then hydrolyzed to afford the target α-amino acid. This method is particularly effective for ketones and aromatic aldehydes.

The reaction mechanism is more complex than the Strecker synthesis. It is believed to begin with the formation of a cyanohydrin from 4-iodobenzaldehyde and cyanide.[8] This cyanohydrin reacts with ammonia (generated from ammonium carbonate) in an SN2 reaction to form the same α-aminonitrile intermediate as in the Strecker synthesis.[9] However, the presence of carbon dioxide (also from ammonium carbonate) leads to the formation of a cyano-carbamic acid, which undergoes intramolecular cyclization to a 5-imino-oxazolidin-2-one.[6][9] This intermediate then rearranges to the more stable 5-(4-iodophenyl)hydantoin.[6] The final step involves a strong alkaline or acidic hydrolysis of both amide bonds in the hydantoin ring to release the amino acid.[7]

-

Reaction Setup: In a sealed pressure vessel, combine 4-iodobenzaldehyde (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq) in a solvent mixture of ethanol and water (e.g., 50% aqueous ethanol).[8]

-

Hydantoin Formation: Heat the sealed mixture to 80-100°C with vigorous stirring for 6-12 hours. The reaction progress can be monitored by TLC for the disappearance of the aldehyde.

-

Isolation of Intermediate: Cool the reaction mixture to room temperature. Carefully acidify with hydrochloric acid to precipitate the 5-(4-iodophenyl)hydantoin. Collect the solid by filtration, wash thoroughly with water, and dry.

-

Hydrolysis: Suspend the crude hydantoin in an aqueous solution of a strong base (e.g., 2-4 M sodium hydroxide). Heat the mixture to reflux for 12-24 hours until the hydrolysis is complete (monitored by TLC).

-

Workup and Isolation: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to the isoelectric point (pH ~5-6). The desired amino acid will precipitate from the solution.

-

Purification: Collect the crude product by filtration, wash with cold water, and dry under vacuum. Recrystallization from hot water or an alcohol/water mixture will yield the purified product.

Comparative Analysis of Synthetic Routes

| Feature | Strecker Synthesis | Bucherer-Bergs Synthesis |

| Starting Materials | Aldehyde, NH₄Cl, NaCN | Aldehyde, (NH₄)₂CO₃, KCN |

| Intermediate | α-Aminonitrile | 5-Substituted Hydantoin |

| Key Advantage | More direct route; often simpler workup for the first step. | Can be more robust for certain substrates; solid hydantoin intermediate is often easily purified. |

| Key Disadvantage | Hydrolysis of the aminonitrile can require harsh conditions. | Two distinct reaction stages (synthesis and hydrolysis); hydrolysis of the stable hydantoin ring can be slow and require strong conditions. |

| Safety | Requires careful handling of toxic cyanide salts and HCN gas that can be generated in situ. | Requires careful handling of toxic cyanide salts and a sealed vessel for the initial heating step. |

Section 2: Purification and Characterization

Rigorous purification and unambiguous characterization are critical to validate the synthesis of this compound. The zwitterionic nature of the product dictates the purification strategy, while a combination of spectroscopic techniques is required for structural confirmation.

Purification by Recrystallization

The primary method for purifying the final product is recrystallization, which leverages the compound's variable solubility at different temperatures and pH values.

-

Dissolution: Dissolve the crude amino acid product in a minimum amount of hot deionized water. If solubility is low, the pH can be slightly adjusted away from the isoelectric point with a few drops of dilute acid or base to aid dissolution.

-

Decolorization: If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.

-

Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. If necessary, adjust the pH back to the isoelectric point (pH ~5-6) to minimize solubility and induce crystallization. Further cooling in an ice bath can maximize the yield.

-

Collection: Collect the purified crystals by vacuum filtration, wash with a minimal amount of ice-cold water, and dry thoroughly in a vacuum oven.

Spectroscopic and Spectrometric Characterization

A suite of analytical methods should be employed to confirm the identity and purity of the synthesized compound.

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Spectra should be recorded in a suitable deuterated solvent, such as D₂O with a small amount of DCl or NaOD to aid solubility, or DMSO-d₆.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the lone proton on the α-carbon (the methine proton), and exchangeable protons from the amine (NH₂) and carboxylic acid (COOH) groups. The aromatic protons will likely appear as two doublets (an AA'BB' system) due to the para-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments. Key signals include the carbonyl carbon of the carboxylic acid, the α-carbon attached to the amino group, and the four distinct signals for the carbons of the 4-iodophenyl ring.

Table 1: Predicted NMR Data for this compound

| Analysis | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~7.8 - 7.9 | Doublet | 2H, Aromatic (ortho to -I) |

| ~7.2 - 7.3 | Doublet | 2H, Aromatic (meta to -I) | |

| ~4.5 - 5.0 | Singlet | 1H, α-CH | |

| Broad | - | 3H, -NH₂ and -COOH (exchangeable) | |

| ¹³C NMR | ~170 - 175 | - | C=O (Carboxylic acid) |

| ~138 - 140 | - | Aromatic C-CH(NH₂)COOH | |

| ~137 - 139 | - | Aromatic C-H (ortho to -I) | |

| ~128 - 130 | - | Aromatic C-H (meta to -I) | |

| ~95 - 100 | - | Aromatic C-I | |

| ~55 - 60 | - | α-Carbon |

Note: Predicted shifts are estimates and can vary based on solvent and pH.

IR spectroscopy is used to identify the key functional groups present in the molecule.[10] The spectrum of an amino acid is characteristically complex due to its zwitterionic nature in the solid state (forming -NH₃⁺ and -COO⁻).

Table 2: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3200 - 2800 | Broad, Strong | N-H stretch | Ammonium (-NH₃⁺) |

| 3000 - 2500 | Broad, Strong | O-H stretch | Carboxylic Acid (-COOH) |

| ~1720 - 1700 | Strong | C=O stretch | Carboxylic Acid (-COOH) |

| ~1610 - 1550 | Strong | N-H bend | Amino Group (-NH₃⁺) |

| ~1600, ~1475 | Medium | C=C stretch | Aromatic Ring |

| ~1420 - 1380 | Strong | C-O stretch / O-H bend | Carboxylate (-COO⁻) |

| ~820 | Strong | C-H bend | para-disubstituted ring |

Mass spectrometry confirms the molecular weight of the synthesized compound.[11] High-resolution mass spectrometry (HRMS) can provide an exact mass, further confirming the elemental composition.

Table 3: Predicted Mass Spectrometry Data

| Parameter | Expected Value | Notes |

| Molecular Formula | C₈H₈INO₂ | - |

| Molecular Weight | 277.06 g/mol | - |

| [M+H]⁺ (ESI-MS) | m/z 278.96 | Protonated molecular ion, commonly observed. |

| Key Fragments | m/z 233 | Loss of COOH group (45 Da) |

| m/z 261 | Loss of NH₂ group (17 Da) |

Note: Fragmentation patterns can vary significantly depending on the ionization method used.[12]

References

- BenchChem. (2025). An In-depth Technical Guide to the Discovery and Isolation of 2-amino-2-(4-hydroxyphenyl)acetic Acid. Benchchem.

- Master Organic Chemistry. (n.d.). Strecker Synthesis. Master Organic Chemistry.

- PubChem. (n.d.). (R)-2-Amino-2-(4-iodophenyl)acetic acid.

- Wikipedia. (2023). Strecker amino acid synthesis. Wikipedia.

- Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction. Alfa Chemistry.

- Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4065.

- Wikipedia. (2023). Bucherer–Bergs reaction. Wikipedia.

- NROChemistry. (n.d.). Strecker Synthesis. NROChemistry.

- Organic Chemistry Portal. (n.d.). Strecker Synthesis. Organic Chemistry Portal.

- Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Cambridge University Press.

- Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Organic Chemistry Portal.

- BLDpharm. (n.d.). This compound. BLDpharm.

- ChemicalBook. (n.d.). 2-amino-2-(4-methoxyphenyl)acetic acid(19789-59-4) 1h nmr. ChemicalBook.

- Sigma-Aldrich. (n.d.). 4-Aminophenylacetic acid. Sigma-Aldrich.

- Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.

- Doc Brown's Chemistry. (2026). INFRARED SPECTROSCOPY INDEX. Doc Brown's Chemistry.

- University of Münster. (n.d.). Amino acids. Medizinische Fakultät Münster.

- Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. Strecker Synthesis [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 7. Bucherer-Bergs Reaction [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. Amino acids [medizin.uni-muenster.de]

Introduction: The Significance of 4-Iodo-Phenylglycine in Synthetic Chemistry

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(4-iodophenyl)acetic acid

This compound, often referred to as 4-iodo-phenylglycine, is a non-proteinogenic α-amino acid of significant interest to researchers in medicinal chemistry and drug development. Its structure, which combines the foundational amino acid scaffold with a halogenated aromatic ring, makes it a versatile building block. The presence of the iodine atom at the para position of the phenyl ring is particularly noteworthy; it serves not only as a heavy atom for crystallographic studies but also as a reactive handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization methods, and field-proven experimental protocols for its evaluation.

Chemical Identity and Molecular Structure

A precise understanding of the compound's identity is the foundation of all subsequent scientific investigation.

-

Chemical Name: this compound

-

Synonyms: 4-Iodophenylglycine, 4-Iodo-DL-phenylglycine

-

Molecular Formula: C₈H₈INO₂

-

Molecular Weight: 277.06 g/mol

-

Chemical Structure:

(A proper chemical structure image would be placed here in a real document) -

Stereochemistry: The α-carbon is chiral, meaning the compound exists as a racemic mixture (DL-4-Iodophenylglycine) or as individual enantiomers:

-

(R)-2-Amino-2-(4-iodophenyl)acetic acid (D-4-Iodophenylglycine)

-

(S)-2-Amino-2-(4-iodophenyl)acetic acid (L-4-Iodophenylglycine)

-

Table 1: CAS Registry Numbers

| Form | CAS Number |

|---|---|

| Racemic (DL) | 13370-63-3[1] |

| (R)-Enantiomer | 25673-26-1[2][3][4] |

| (S)-Enantiomer | 114811-48-2[5] |

| Unspecified | 299167-68-3[6] |

Core Physicochemical Properties

The physicochemical profile of a compound dictates its behavior in both chemical reactions and biological systems. These properties are critical for predicting absorption, distribution, metabolism, and excretion (ADME) characteristics in drug development.

Table 2: Summary of Physicochemical Data

| Property | Value | Notes and Context |

|---|---|---|

| Appearance | Solid powder | Typically white to off-white or beige.[7][8] |

| Melting Point | 204-205 °C (decomposition) | For the (D)-enantiomer.[4] |

| 121-123 °C | For the racemic (DL) form.[1] | |

| pKa (Predicted) | pKₐ₁ (Carboxyl): ~1.84 - 4.00 | Predicted values.[1][4] The electron-withdrawing nature of the iodophenyl group likely makes the carboxyl group slightly more acidic than that of unsubstituted phenylglycine (pKₐ ~2.2). |

| pKₐ₂ (Amino): ~9.0 - 9.5 | Estimated based on typical α-amino acids. The amino group's basicity is less affected by the aryl substituent. | |

| Solubility | Data not available | Quantitative aqueous solubility data is not readily published. For a structural analog, 2-Amino-2-(4-chlorophenyl)acetic acid, solubility in water is reported as 1 mg/mL (with pH adjustment).[8] It is expected to have low solubility in water and non-polar organic solvents but increased solubility in acidic and basic aqueous solutions due to salt formation. |

| Storage | 2-8°C | Recommended for long-term storage to maintain stability.[3][4][5] |

Analytical and Spectroscopic Characterization

Purity and structural confirmation are validated through a combination of chromatographic and spectroscopic techniques. While public spectra for this specific compound are scarce, its expected characteristics can be reliably predicted based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals:

-

Aromatic Protons: Two doublets in the δ 7.0-8.0 ppm range, characteristic of a 1,4-disubstituted (para) benzene ring. The protons ortho to the iodine atom will be downfield due to its deshielding effect.

-

α-Proton: A singlet or a broad singlet around δ 4.0-5.0 ppm for the Cα-H proton.

-

Amine and Carboxyl Protons: Broad, exchangeable signals for the -NH₂ and -COOH protons, with chemical shifts highly dependent on the solvent and concentration. In DMSO-d₆, these might appear between δ 3.0-5.0 ppm and δ 12.0-13.0 ppm, respectively.

-

-

¹³C NMR: The carbon spectrum will provide complementary information:

-

Carbonyl Carbon: A signal in the δ 170-180 ppm region.

-

Aromatic Carbons: Four signals are expected for the aromatic ring. The carbon bearing the iodine (C-I) will be significantly upfield (δ ~90-100 ppm), while the ipso-carbon (attached to the amino acid group) will be around δ 135-145 ppm.

-

α-Carbon: A signal for the Cα carbon typically appears in the δ 55-65 ppm range.

-

Infrared (IR) Spectroscopy

The IR spectrum provides a rapid diagnostic for key functional groups.[9][10]

-

O-H Stretch: A very broad absorption from ~2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H bond.

-

N-H Stretch: Two medium-intensity peaks (symmetric and asymmetric stretching) will appear in the ~3200-3400 cm⁻¹ region for the primary amine.

-

C-H Stretch: Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while the aliphatic Cα-H stretch will be just below 3000 cm⁻¹.[11]

-

C=O Stretch: A strong, sharp absorption for the carbonyl group of the carboxylic acid will be present around 1700-1750 cm⁻¹.

-

N-H Bend: A medium absorption around 1550-1650 cm⁻¹ corresponds to the amine scissoring vibration.

-

C=C Stretch: Aromatic ring stretching vibrations will appear as several peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

-

Molecular Ion (M⁺): In Electron Impact (EI) MS, the molecular ion peak at m/z = 277 would be observed.

-

Key Fragmentation Pathways: The most characteristic fragmentation for α-amino acids is the loss of the carboxyl group as COOH (a loss of 45 Da) or CO₂ (a loss of 44 Da).[12][13]

-

[M-COOH]⁺: A prominent peak at m/z = 232, corresponding to the loss of the entire carboxylic acid group, is highly expected. This fragment represents the stable benzylic amine cation.

-

Other fragments may arise from cleavage of the aromatic ring or loss of iodine.

-

Field-Proven Experimental Protocols

The following protocols describe standard, robust methodologies for determining the key physicochemical properties discussed above.

Protocol: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)

This method is the gold standard for determining the equilibrium solubility of a compound.[14][15]

Caption: Workflow for Shake-Flask Solubility Determination.

Methodology:

-

Preparation: Add an excess amount of solid this compound (enough to ensure saturation) to several replicate vials.

-

Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each vial.

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C). Agitate for a sufficient time to reach equilibrium, typically 24 to 48 hours.[16][17]

-

Phase Separation: After incubation, allow the vials to stand to let solids settle. Remove an aliquot from the supernatant and filter it through a 0.22 µm filter to remove all undissolved particles.

-

Quantification: Prepare a series of standard solutions of the compound of known concentrations. Analyze the filtered sample and the standards using a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the dissolved compound.[14]

-

Result: The determined concentration represents the thermodynamic solubility of the compound under the tested conditions.

Protocol: Determination of pKa by Potentiometric Titration

This protocol allows for the experimental determination of the acid dissociation constants (pKa) of the carboxylic acid and amino functional groups.[18][19]

Caption: Workflow for Potentiometric pKa Determination.

Methodology:

-

Solution Preparation: Prepare an aqueous solution of this compound of a known concentration (e.g., 0.01 M).

-

Initial Acidification: Add a standardized strong acid (e.g., 0.1 M HCl) to the solution until the pH is below 2, ensuring both the carboxyl and amino groups are fully protonated (-COOH and -NH₃⁺).[20]

-

Titration: Slowly titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise volumes.

-

Data Recording: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of NaOH added. The resulting titration curve will show two equivalence points.

-

pKₐ₁ (Carboxyl): The pH at the first half-equivalence point (half the volume of NaOH needed to reach the first inflection point) corresponds to the pKa of the carboxylic acid group.

-

pKₐ₂ (Amino): The pH at the second half-equivalence point (midway between the first and second equivalence points) corresponds to the pKa of the ammonium group.[21]

-

Protocol: Purity Assessment by Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical purity of raw materials and synthetic intermediates.[22]

Caption: Workflow for HPLC Purity Analysis.

Methodology:

-

Mobile Phase Preparation: Prepare aqueous (A) and organic (B) mobile phases, typically water and acetonitrile, containing an additive like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.

-

Sample Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

-

HPLC Conditions:

-

Column: A standard reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).

-

Detection: UV detection at a wavelength where the phenyl ring absorbs, such as 220 nm or 254 nm.

-

Gradient: Run a gradient elution from low to high organic phase concentration (e.g., 5% to 95% acetonitrile) over 15-30 minutes to elute all potential impurities.[22]

-

-

Data Analysis: Integrate the area of all peaks detected in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Note on Amino Acid Analysis: Direct analysis of amino acids can be challenging. Pre-column derivatization with reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is often employed to create fluorescent derivatives, significantly enhancing detection sensitivity.[23][24][25]

References

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). 2024. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. 2018. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

vlab.amrita.edu. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). [Link]

-

SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. 2015. [Link]

-

Scribd. Potentiometric Acid-Base Titration Guide. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Thermo Fisher Scientific. How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids. 2026. [Link]

-

eGyanKosh. DETERMINATION OF pKa OF GLYCINE. [Link]

-

Scribd. Determination of The Pka Values of An Amino Acid. [Link]

-

Agilent. Analysis of Amino Acids by HPLC. 2010. [Link]

-

PubMed. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. 2016. [Link]

-

SAS. analysis of amino acids by high performance liquid chromatography. [Link]

-

HMDB. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020). [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023. [Link]

-

SlidePlayer. Ion fragmentation of small molecules in mass spectrometry. 2012. [Link]

-

PubChem. N-(4-iodophenyl)glycine. [Link]

-

CAS Database. 2-(4-iodophenyl)acetic acid | 1798-06-7. [Link]

-

SlidePlayer. Mass Spectrometry: Fragmentation. [Link]

-

ResearchGate. Influence of glycine in CID peptide fragmentation. [Link]

-

Lillo. Infrared Spectra of the Copper(II) Complexes of Amino Acids with Hydrophobic Residues. [Link]

-

UMass Boston. Lecture 10: MS Interpretation – Part 4. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. 2016. [Link]

-

Compound Interest. Analytical Chemistry – Infrared (IR) Spectroscopy. 2015. [Link]

-

Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. 2024. [Link]

-

SpectraBase. 2-(3-Aminophenyl)acetic acid - Optional[1H NMR] - Spectrum. [Link]

-

Organic Division. pKa Data Compiled by R. Williams. [Link]

-

PubChem. 4-Hydroxyphenylglycine. [Link]

Sources

- 1. DL-4-Iodophenylglycine CAS#: 13370-63-3 [amp.chemicalbook.com]

- 2. 25673-26-1|(R)-2-Amino-2-(4-iodophenyl)acetic acid|BLD Pharm [bldpharm.com]

- 3. (R)-2-Amino-2-(4-iodophenyl)acetic acid,25673-26-1-Amadis Chemical [amadischem.com]

- 4. D-4-Iodophenylglycine CAS#: 25673-26-1 [amp.chemicalbook.com]

- 5. 114811-48-2|(S)-2-Amino-2-(4-iodophenyl)acetic acid|BLD Pharm [bldpharm.com]

- 6. 299167-68-3|this compound|BLD Pharm [bldpharm.com]

- 7. chemimpex.com [chemimpex.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. compoundchem.com [compoundchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uab.edu [uab.edu]

- 14. enamine.net [enamine.net]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. bioassaysys.com [bioassaysys.com]

- 17. scielo.br [scielo.br]

- 18. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]

- 19. scribd.com [scribd.com]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. scribd.com [scribd.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids - AnalyteGuru [thermofisher.com]

- 24. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. applications.emro.who.int [applications.emro.who.int]

An In-depth Technical Guide to (R)-2-Amino-2-(4-iodophenyl)acetic Acid: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of (R)-2-Amino-2-(4-iodophenyl)acetic acid, a non-proteinogenic amino acid of significant interest in pharmaceutical development. We will delve into its chemical structure and properties, provide a detailed synthesis and purification protocol, discuss analytical characterization methods, and explore its applications as a crucial chiral building block in the synthesis of active pharmaceutical ingredients (APIs).

Introduction and Significance

(R)-2-Amino-2-(4-iodophenyl)acetic acid, also known as D-4-iodophenylglycine, is a specialized amino acid derivative. Its structure, featuring a phenylglycine core with an iodine atom at the para position of the phenyl ring, makes it a valuable intermediate in organic synthesis. The specific (R)-enantiomer is of particular importance in the pharmaceutical industry, where stereochemistry is critical to the biological activity and safety of a drug. This compound serves as a key building block in the synthesis of complex molecules, including certain antibacterial agents.[1] The presence of the iodo-group offers a reactive site for further chemical modifications, such as cross-coupling reactions, allowing for the construction of diverse molecular architectures.

Physicochemical Properties and Structure

The fundamental properties of (R)-2-Amino-2-(4-iodophenyl)acetic acid are summarized in the table below. These characteristics are essential for its handling, characterization, and application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₈INO₂ | PubChem[2] |

| Molecular Weight | 277.06 g/mol | PubChem[2] |

| Appearance | White to off-white solid/powder | [1] |

| CAS Number | 25673-26-1 | [3] |

| Chirality | (R)-enantiomer | |

| Purity (typical) | ≥97% (via HPLC) | [1][4] |

The structure of (R)-2-Amino-2-(4-iodophenyl)acetic acid is depicted below:

Caption: Generalized Strecker synthesis workflow for racemic 2-amino-2-(4-iodophenyl)acetic acid.

Experimental Protocol: Strecker Synthesis (Illustrative)

-

Reaction Setup: In a well-ventilated fume hood, dissolve 4-iodobenzaldehyde in a suitable solvent such as methanol.

-

Ammonia Addition: Saturate the solution with ammonia gas at a controlled temperature.

-

Cyanide Addition: Slowly add a solution of sodium cyanide or hydrogen cyanide, maintaining the temperature. The reaction is typically stirred for several hours to form the α-aminonitrile.

-

Hydrolysis: Acidify the reaction mixture with a strong acid (e.g., HCl) and heat to hydrolyze the nitrile group to a carboxylic acid.

-

Workup and Isolation: After cooling, the racemic amino acid can be precipitated by adjusting the pH to its isoelectric point. The crude product is then collected by filtration, washed, and dried.

Chiral Resolution

The separation of the racemic mixture into its constituent enantiomers is a critical step. A widely used and industrially viable method is diastereomeric salt formation using a chiral resolving agent. [5]For amino acids, chiral acids such as tartaric acid or camphorsulfonic acid are commonly employed. [6]

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocol: Chiral Resolution with (R,R)-Tartaric Acid (Illustrative)

-

Salt Formation: Dissolve the racemic this compound in a suitable hot solvent, such as aqueous ethanol. To this, add an equimolar amount of (R,R)-tartaric acid.

-

Fractional Crystallization: Allow the solution to cool slowly. One of the diastereomeric salts, being less soluble, will preferentially crystallize. The differing solubilities of the diastereomers are the basis for this separation.

-

Isolation of Diastereomeric Salt: Collect the crystals by filtration. The purity of the diastereomer can be enhanced by recrystallization.

-

Liberation of the Free Amino Acid: Dissolve the purified diastereomeric salt in water and add a base (e.g., ammonium hydroxide) to neutralize the tartaric acid and precipitate the free (R)-amino acid.

-

Final Purification: Collect the enantiomerically enriched product by filtration, wash with cold water, and dry. The enantiomeric purity should be confirmed by chiral HPLC.

Analytical and Characterization Methods

To ensure the identity, purity, and enantiomeric integrity of (R)-2-Amino-2-(4-iodophenyl)acetic acid, a combination of analytical techniques is employed.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation | Signals corresponding to the aromatic protons, the α-hydrogen, and the amine and carboxylic acid protons. |

| ¹³C NMR | Structural confirmation | Resonances for the carboxyl carbon, the α-carbon, and the aromatic carbons, including the carbon bearing the iodine. |

| Mass Spectrometry | Molecular weight determination | A molecular ion peak corresponding to the exact mass of the compound. |

| Chiral HPLC | Determination of enantiomeric purity | Separation of the (R) and (S) enantiomers, allowing for the calculation of enantiomeric excess (% ee). |

| FT-IR | Functional group identification | Characteristic absorption bands for N-H, C=O, and C-I bonds. |

Chiral HPLC Method for Enantiomeric Purity

A robust chiral HPLC method is essential for quality control. Polysaccharide-based or macrocyclic glycopeptide-based chiral stationary phases (CSPs) are often effective for the direct separation of underivatized amino acids. [7][8] Illustrative HPLC Conditions:

-

Column: A teicoplanin-based CSP (e.g., Astec® CHIROBIOTIC® T). [7]* Mobile Phase: A mixture of methanol, water, and an acidic modifier like formic acid (e.g., 80:20:0.1, v/v/v). [7]* Flow Rate: 1.0 mL/min. [7]* Detection: UV at 220 nm or 273 nm. [7]* Column Temperature: 25 °C. [7] Under these or similar conditions, the (R) and (S) enantiomers will exhibit different retention times, allowing for their quantification.

Applications in Drug Development

(R)-2-Amino-2-(4-iodophenyl)acetic acid is a valuable building block in medicinal chemistry, primarily serving as a pharmaceutical intermediate. [4]Its structural features are leveraged in the synthesis of more complex APIs.

Role as a Chiral Precursor:

The primary application of this compound is in the construction of chiral drug molecules where the specific stereochemistry of the amino acid is transferred to the final product. This is crucial as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

Use in Antibacterial Drug Synthesis:

D-4-Iodophenylglycine has been identified as a key intermediate in the development of antibacterial drugs. [1]It is incorporated into the synthesis of established antibiotics such as certain penicillins and cephalosporins. [1]The phenylglycine moiety is a common structural motif in the side chains of these β-lactam antibiotics, influencing their antibacterial spectrum and potency.

Caption: Role of (R)-2-Amino-2-(4-iodophenyl)acetic acid as a building block in API synthesis.

Potential for Further Derivatization:

The iodine atom on the phenyl ring provides a handle for further synthetic modifications through reactions such as Suzuki, Sonogashira, or Heck cross-coupling. This allows for the introduction of additional structural diversity, which is a key strategy in lead optimization during drug discovery to enhance potency, selectivity, and pharmacokinetic properties.

Conclusion

(R)-2-Amino-2-(4-iodophenyl)acetic acid is a specialized and valuable chiral building block for the pharmaceutical industry. Its synthesis, while requiring a critical chiral resolution step, provides access to an enantiomerically pure intermediate. The analytical methods outlined are crucial for ensuring its quality for use in the synthesis of APIs, particularly in the realm of antibacterial agents. The presence of the iodo-substituent further enhances its utility, offering opportunities for the creation of novel and diverse molecular entities in the ongoing quest for new and improved therapeutics.

References

-

PubChem. (R)-2-Amino-2-(4-iodophenyl)acetic acid. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia. Chiral resolution. Available at: [Link]

-

Bayoumi, A. H., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Medicinal Chemistry, 12(7), 633–645. Available at: [Link]

-

Steffens, J. J., & Müller, R. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Advances, 5(56), 45056–45071. Available at: [Link]

-

Li, Y., et al. (2022). Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates. Chemistry & Biodiversity, 19(12), e202200957. Available at: [Link]

-

L-4-Iodophenylglycine: Understanding its Purity and Manufacturer Advantages. (2025). Industry News. Available at: [Link]

-

Sourcing D-4-Iodophenylglycine: A Key to Antibacterial Drug Development. (2025). Pharma Sourcing. Available at: [Link]

-

High-Quality L-4-Iodophenylglycine Manufacturer & Supplier | Pharmaceutical Intermediate. (2025). Chemical Supplier Website. Available at: [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

-

Kessels SA. (n.d.). Resolution processes. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 25673-26-1|(R)-2-Amino-2-(4-iodophenyl)acetic acid|BLD Pharm [bldpharm.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Resolution processes [kesselssa.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. phx.phenomenex.com [phx.phenomenex.com]

An In-Depth Technical Guide to (S)-2-Amino-2-(4-iodophenyl)acetic acid: A Key Building Block in Modern Drug Discovery

For Immediate Release

Shanghai, China – January 14, 2026 – As a cornerstone in the synthesis of novel therapeutics, the non-proteinogenic amino acid (S)-2-Amino-2-(4-iodophenyl)acetic acid (CAS No. 114811-48-2) has garnered significant attention from the scientific community.[1] This guide, tailored for researchers, scientists, and drug development professionals, offers a comprehensive overview of its synthesis, properties, and applications, underscoring its pivotal role in medicinal chemistry.

Compound Profile: Physicochemical and Structural Characteristics

(S)-2-Amino-2-(4-iodophenyl)acetic acid is a chiral α-amino acid distinguished by a p-iodophenyl substituent. This iodine atom is not merely a placeholder; it provides a reactive handle for further chemical modifications, such as cross-coupling reactions, and can influence the pharmacological profile of parent molecules.

| Property | Value | Source |

| CAS Number | 114811-48-2 | [1] |

| Molecular Formula | C₈H₈INO₂ | [1] |

| Molecular Weight | 277.06 g/mol | [1] |

| Appearance | Off-white to light yellow powder | Inferred from related compounds |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

| SMILES | O=C(O)C1=CC=C(I)C=C1 | [1] |

Synthesis and Enantioselective Control: Crafting the Chiral Core

The synthesis of enantiomerically pure α-amino acids is a critical challenge in pharmaceutical development. For (S)-2-Amino-2-(4-iodophenyl)acetic acid, several enantioselective strategies can be employed, often involving asymmetric catalysis to ensure the desired stereochemistry. One plausible and effective approach is the rhodium-catalyzed asymmetric addition of arylboronic acids to imines.[2]

Experimental Protocol: Rhodium-Catalyzed Asymmetric Synthesis

This protocol is a representative, conceptual method based on established principles for the synthesis of related arylglycine derivatives.

Step 1: Imine Formation In a round-bottom flask, equimolar amounts of a suitable glyoxylate imine precursor and 4-iodoaniline are dissolved in an anhydrous solvent such as dichloromethane (DCM) or toluene. The mixture is stirred at room temperature, often with a dehydrating agent like magnesium sulfate, to drive the formation of the corresponding N-(4-iodophenyl)imino ester. The progress of the reaction is monitored by thin-layer chromatography (TLC).

Step 2: Asymmetric Arylation To the vessel containing the in-situ generated imine, a rhodium precursor [e.g., Rh(acac)(C₂H₄)₂] and a chiral phosphoramidite ligand (e.g., (R,R)-N-Me-BIPAM) are added under an inert atmosphere (nitrogen or argon).[2] An arylboronic acid is then introduced, and the reaction mixture is heated. The chiral rhodium complex catalyzes the enantioselective addition of the aryl group to the imine, establishing the (S)-stereocenter.

Step 3: Hydrolysis and Purification Following the completion of the arylation, the resulting protected amino ester is hydrolyzed using aqueous acid or base to yield the crude (S)-2-Amino-2-(4-iodophenyl)acetic acid. Purification is typically achieved through recrystallization or column chromatography to afford the final product with high enantiomeric purity.

Causality in Synthesis: The choice of a chiral ligand is paramount as it dictates the stereochemical outcome of the reaction. The ligand creates a chiral environment around the rhodium center, which in turn controls the facial selectivity of the nucleophilic attack of the arylboronic acid on the imine. The p-iodo substituent is generally well-tolerated in such catalytic systems.

Caption: Synthetic workflow for (S)-2-Amino-2-(4-iodophenyl)acetic acid.

Applications in Drug Discovery and Development

Non-proteinogenic amino acids like (S)-2-Amino-2-(4-iodophenyl)acetic acid are invaluable building blocks in medicinal chemistry. Their incorporation into peptide chains or small molecule scaffolds can impart unique pharmacological properties.

3.1. Peptide Synthesis and Modification:

The primary application of this amino acid is in solid-phase peptide synthesis (SPPS).[3][4] Its structure allows for the creation of peptides with modified backbones or side chains, which can lead to:

-

Enhanced Stability: The unnatural amino acid can confer resistance to enzymatic degradation, prolonging the half-life of peptide-based drugs.

-

Conformational Constraints: The bulky iodophenyl group can introduce specific turns or folds in the peptide structure, which can be crucial for receptor binding and selectivity.

-

Introduction of Labels: The iodine atom serves as an excellent site for the introduction of radioactive isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for use in radiolabeling and in vivo imaging studies, such as PET and SPECT scans.[5]

3.2. A Scaffold for Novel Therapeutics:

Beyond peptides, the phenylglycine core is a recognized pharmacophore. Phenylglycine derivatives have been investigated for their activity at various central nervous system targets, including metabotropic glutamate receptors.[6] The 4-iodo-substitution offers a versatile point for diversification, allowing chemists to explore structure-activity relationships (SAR) by introducing different functionalities through reactions like Suzuki or Sonogashira cross-coupling. This makes it a valuable starting material for the synthesis of libraries of compounds for high-throughput screening.

Caption: Key applications of (S)-2-Amino-2-(4-iodophenyl)acetic acid.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage of (S)-2-Amino-2-(4-iodophenyl)acetic acid are crucial to ensure safety and maintain the integrity of the compound. While a specific safety data sheet (SDS) for this exact compound is not publicly available, data from closely related compounds such as 4-iodophenylacetic acid and other amino acid derivatives provide guidance.[7]

| Hazard Category | Recommendations |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection.[7] |

| Handling | Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[7] Wash hands thoroughly after handling. |

| Storage | Store in a tightly closed container in a dry and cool place (2-8°C).[1] Keep away from strong oxidizing agents. |

| First Aid (General) | In case of skin contact, wash with plenty of soap and water.[7] For eye contact, rinse cautiously with water for several minutes.[7] If inhaled, move to fresh air.[7] |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7] |

Trustworthiness in Practice: The self-validating nature of any protocol involving this compound relies on rigorous analytical chemistry. Purity and enantiomeric excess should be confirmed at each stage of a synthesis using techniques such as NMR, HPLC, and mass spectrometry. When used in peptide synthesis, sequencing and purity analysis of the final peptide are mandatory to validate its incorporation.

Conclusion

(S)-2-Amino-2-(4-iodophenyl)acetic acid is a specialized yet highly valuable building block for the modern medicinal chemist. Its unique combination of a chiral amino acid core and a functionalizable aryl iodide moiety provides a powerful tool for the design and synthesis of novel peptides and small molecules with therapeutic potential. A thorough understanding of its synthesis, properties, and safe handling is essential for unlocking its full potential in the advancement of drug discovery.

References

-

Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling. Chemical Communications. [Link]

-

Enantioselective synthesis of arylglycine derivatives by direct C-H oxidative cross-coupling. PubMed. [Link]

-

Enantioselective Synthesis of Arylglycine Derivatives by Asymmetric Addition of Arylboronic Acids to Imines. ResearchGate. [Link]

-

A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central. [Link]

-

Safety Data Sheet Retain. Philagro. [Link]

-

Highly diastereo- and enantioselective synthesis of multisubstituted allylic amino acid derivatives by allylic alkylation of a chiral glycine-based nickel complex and vinylethylene carbonates. Organic & Biomolecular Chemistry. [Link]

-

Pharmacological Activities. Journal of Pharmacology and Medicinal Chemistry. [Link]

-

Icosahedral Carborane: A Safe Albumin Binder for Augmenting Radiopharmaceuticals’ Tumor Uptake and Retention. American Chemical Society. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

-

p-AMINOPHENYLACETIC ACID. Organic Syntheses. [Link]

-

Introduction to Peptide Synthesis. PubMed Central. [Link]

-

Strategies for the synthesis of labeled peptides. ResearchGate. [Link]

-

Special Issue : Biological and Pharmacological Activity of Plant Natural Compounds. MDPI. [Link]

-

2-Amino-2-(4-bromophenyl)acetic acid. PubChem. [Link]

-

Drug Discovery and its Applications. Asian Journal of Pharmaceutical Research and Development. [Link]

-

Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. [Link]

-

Solid phase process for synthesizing peptides. European Patent Office. [Link]

-

The Role of L-2-Iodophenylalanine in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. MDPI. [Link]

-

Protected Amino Acid Building Blocks with CAS Numbers. SIGMAK. [Link]

-

Utility of Synthetic, Medicinal and Pharmaceutical Chemistry in Drug Design. Semantic Scholar. [Link]

-

Exploring Structure–Activity Relationships and Modes of Action of Laterocidine. PubMed Central. [Link]

-

2-{[(2-iodophenyl)sulfonyl]amino}acetic acid. ChemBK. [Link]

-

The Strategic Importance of Chemical Building Blocks in Pharmaceutical Manufacturing. Medium. [Link]

Sources

- 1. 114811-48-2|(S)-2-Amino-2-(4-iodophenyl)acetic acid|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

The Evolving Landscape of Iodinated Phenylalanine Analogs: A Technical Guide to Biological Activity and Therapeutic Innovation

Foreword: Beyond a Simple Halogenation

To the dedicated researchers, scientists, and drug development professionals who are shaping the future of medicine, this guide offers an in-depth exploration into the multifaceted world of iodinated phenylalanine analogs. The introduction of an iodine atom onto the phenyl ring of phenylalanine is not a mere structural modification; it is a gateway to a vast array of biological activities and novel therapeutic strategies. This document moves beyond a superficial overview, providing a technical narrative grounded in scientific evidence and practical application. We will delve into the causality behind experimental choices, present self-validating protocols, and anchor our claims in authoritative references. Our goal is to equip you with the knowledge to not only understand but also to innovate within this exciting field.

The Strategic Advantage of Iodination: Unlocking Novel Biological Properties

The incorporation of iodine into the phenylalanine scaffold imparts unique physicochemical properties that can be leveraged for various biological applications.[1][2] The iodine atom, being large and lipophilic, can significantly alter the analog's interaction with biological targets.[1] Furthermore, the carbon-iodine bond provides a reactive handle for further chemical modifications, including radiolabeling, which is crucial for diagnostic and therapeutic applications.[1][3]

The position of the iodine atom on the phenyl ring—ortho (2-), meta (3-), or para (4-)—is a critical determinant of biological activity. For instance, 2-iodo-L-phenylalanine (2-I-Phe) has been shown to exhibit markedly improved affinity and selectivity for the L-type amino acid transporter 1 (LAT1) compared to the parent amino acid.[4] Conversely, 3-iodo-L-phenylalanine (3-I-Phe) demonstrates increased affinity for both LAT1 and LAT2.[4] This differential affinity is a key consideration in the design of targeted drug delivery systems.

A Versatile Building Block in Peptide Therapeutics

4-Iodo-L-phenylalanine has emerged as a valuable unnatural amino acid in solid-phase peptide synthesis (SPPS).[1] Its incorporation into peptide sequences allows for the creation of therapeutics with enhanced properties such as improved stability, targeted delivery, and novel binding affinities.[1] The iodine atom can also serve as a precursor for radiolabeling, enabling the development of peptide-based imaging agents for molecular diagnostics.[1]

Mechanism of Action: The Critical Role of Amino Acid Transporters

A fundamental aspect of the biological activity of iodinated phenylalanine analogs is their interaction with amino acid transporters. Malignant tumors, particularly gliomas, exhibit an increased rate of protein metabolism and upregulate amino acid transporters, such as LAT1 and ASC.[5][6] This metabolic reprogramming provides a "Trojan horse" strategy for delivering diagnostic and therapeutic agents into cancer cells.

Differential Affinity for LAT1 and LAT2

As illustrated in the diagram below, different iodinated phenylalanine isomers exhibit distinct affinities for LAT1 and LAT2. This selectivity is paramount for designing tumor-specific agents.

Caption: Differential affinity of iodinated phenylalanine analogs for LAT1 and LAT2.

Applications in Medical Imaging: Visualizing the Invisible

The ability to radiolabel iodinated phenylalanine analogs has revolutionized medical imaging, particularly in the diagnosis and monitoring of brain tumors.[5] Radioiodinated analogs, such as p-[¹²³I]iodo-L-phenylalanine ([¹²³I]IPA) and p-[¹²⁴I]iodo-L-phenylalanine, are actively transported across the blood-brain barrier and accumulate in gliomas, enabling their visualization using Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), respectively.[5][7]

PET Imaging with [¹²⁴I]iodo-L-phenylalanine

PET imaging with radioiodinated amino acids offers superior image quality compared to SPECT.[5] The use of ¹²⁴I, a positron-emitting isotope with a half-life of 4.2 days, allows for detailed pharmacokinetic studies.[8]

| Isotope | Half-life | Decay Mode | Imaging Modality | Key Advantage |

| ¹²³I | 13.2 hours | Electron Capture | SPECT | Widely available for clinical SPECT imaging.[7] |

| ¹²⁴I | 4.2 days | Positron Emission | PET | Longer half-life suitable for pharmacokinetic studies.[7][8] |

| ¹²⁵I | 59.4 days | Electron Capture | Preclinical | Used in research for studying pharmacokinetics and biodistribution.[7] |

| ¹³¹I | 8.02 days | Beta & Gamma | SPECT/Therapy | Theranostic isotope for both imaging and therapy.[7] |

Therapeutic Strategies: From Targeted Radiotherapy to Neutron Capture

The accumulation of iodinated phenylalanine analogs in tumor cells opens up avenues for targeted therapeutic interventions.

Endoradiotherapy with [¹³¹I]iodo-L-phenylalanine

4-L-[¹³¹I]iodo-phenylalanine ([¹³¹I]IPA) is a promising agent for the systemic endoradiotherapy of recurrent high-grade gliomas.[9] The cytotoxic beta particles emitted by ¹³¹I deliver a localized radiation dose to the tumor cells.[9] Clinical studies have shown that [¹³¹I]IPA in combination with external beam radiation therapy is well-tolerated and can lead to stable disease in a significant portion of patients with recurrent glioblastoma.[10][11]

Boron Neutron Capture Therapy (BNCT)

Iodophenyl-conjugated closo-dodecaborates are being investigated as novel boron carriers for Boron Neutron Capture Therapy (BNCT).[12] BNCT is a noninvasive radiotherapy that utilizes the nuclear reaction between boron-10 (¹⁰B) and thermal neutrons to selectively destroy cancer cells.[12][13] While 4-borono-L-phenylalanine (BPA) is the current clinical standard, novel carriers like boron-conjugated 4-iodophenylbutanamide (BC-IP) are being developed to improve properties such as water solubility and tumor retention.[12]

Caption: Workflow of Boron Neutron Capture Therapy (BNCT).

Synthesis and Experimental Protocols

The successful application of iodinated phenylalanine analogs hinges on robust and efficient synthetic methodologies.

*5.1. Synthesis of 4-[I]iodophenylalanine

A common method for the synthesis of no-carrier-added 4-[*I]iodophenylalanine involves the radioiodination of a tin precursor.[14]

Protocol: Two-Step Synthesis of 4-[¹²⁵I]Iodo-L-phenylalanine [14]

-

Radioiodination:

-

To a solution of the N-Boc-4-(tributylstannyl)-L-phenylalanine methyl ester precursor in ethanol, add Na[¹²⁵I] and an oxidizing agent (e.g., chloramine-T).

-

Allow the reaction to proceed at room temperature for a specified time (e.g., 15 minutes).

-

Quench the reaction with a reducing agent (e.g., sodium metabisulfite).

-

-

Deprotection:

-

Hydrolyze the ester and remove the N-Boc protecting group under acidic or basic conditions. Note: Alkaline hydrolysis of a methyl ester carries a potential for epimerization at the chiral center.[14]

-

-

Purification:

-

Purify the final product using High-Performance Liquid Chromatography (HPLC).

-

In Vitro Uptake Assay

Evaluating the uptake of radiolabeled analogs in cancer cell lines is a crucial step in their preclinical assessment.

Protocol: [¹²⁵I]I-Phe Uptake in MCF-7 Breast Cancer Cells [14]

-

Cell Culture:

-

Culture MCF-7 cells in appropriate media until they reach the desired confluency.

-

-

Uptake Experiment:

-

Incubate the cells with a known concentration of [¹²⁵I]I-Phe for various time points (e.g., 5, 15, 30, 60 minutes).

-

For competitive inhibition studies, co-incubate with unlabeled phenylalanine or 4-I-Phe.[14]

-

-

Cell Lysis and Counting:

-

Wash the cells to remove unbound radiotracer.

-

Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.

-

-

Data Analysis:

-

Calculate the percentage of uptake relative to the total input dose.

-

Determine IC₅₀ values for competitive inhibitors.

-

Future Directions and Concluding Remarks

The field of iodinated phenylalanine analogs is poised for significant advancements. The development of novel analogs with enhanced tumor selectivity and improved pharmacokinetic profiles remains a key area of research. Furthermore, the combination of these agents with other therapeutic modalities, such as immunotherapy, holds immense promise for the future of cancer treatment.

This guide has provided a comprehensive technical overview of the biological activity of iodinated phenylalanine analogs, from their fundamental properties to their clinical applications. It is our hope that this information will serve as a valuable resource for your research and development endeavors, ultimately contributing to the creation of next-generation diagnostics and therapeutics.

References

-

Reddy, S., et al. (2012). An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. PMC - NIH. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-Iodo-L-phenylalanine: A Versatile Building Block for Peptide Therapeutics. PharmaCompass. [Link]

-

Guhlke, S., et al. (2000). PET Imaging With p-[I-124]iodo-l-phenylalanine as a New Tool for Diagnosis and Postoperative Control in Patients With Glioma. ResearchGate. [Link]

-

Kimura, T., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). NIH. [Link]

-

de Jong, M., et al. (2006). Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging. PubMed. [Link]

-

Krasnoperov, V., et al. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. PMC - NIH. [Link]

-

Miyabe, J., et al. (2023). Evaluation of the Effectiveness of Boron Neutron Capture Therapy with Iodophenyl-Conjugated closo-Dodecaborate on a Rat Brain Tumor Model. PMC - NIH. [Link]

-

Samnick, S., et al. (2011). IMPACT OF FET-PET IMAGING IN SURVEILLANCE OF THERANOSTIC TREATMENT WITH 4-L-[131I]IODO-PHENYLALANINE ([131I]IPA) IN RELAPSED GLIOBLASTOMA PATIENTS. PMC - NIH. [Link]

-

Broman, M., et al. (2004). Action and efficacy of p-[131I]iodo-L-phenylalanine on primary human glioma cell cultures and rats with C6-gliomas. PubMed. [Link]

-

The role of radiolabeling in BNCT tracers for enhanced dosimetry and treatment planning. (2023). PMC - NIH. [Link]

-

Mairani, A., et al. (2024). Results from a phase I study of 4-l-[131I]iodo-phenylalanine ([131I]IPA) with external radiation therapy in patients with recurrent glioblastoma (IPAX-1). PubMed Central. [Link]

-

Zhuravlev, F., et al. (2021). Iodine-124 as a Label for Pharmacological PET Imaging. Molecular Pharmaceutics. [Link]

-

Jager, P. L., et al. (2001). Radiolabeled Amino Acids: Basic Aspects and Clinical Applications in Oncology. Journal of Nuclear Medicine. [Link]

-

Mairani, A., et al. (2024). Results from a phase I study of 4- l-[131I]iodo-phenylalanine ([ 131 I]IPA) with external radiation therapy in patients with recurrent glioblastoma (IPAX-1). PubMed. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Radiolabeled Amino Acids: Basic Aspects and Clinical Applications in Oncology* | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 7. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. Results from a phase I study of 4-l-[131I]iodo-phenylalanine ([131I]IPA) with external radiation therapy in patients with recurrent glioblastoma (IPAX-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Results from a phase I study of 4- l-[131I]iodo-phenylalanine ([131I]IPA) with external radiation therapy in patients with recurrent glioblastoma (IPAX-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of the Effectiveness of Boron Neutron Capture Therapy with Iodophenyl-Conjugated closo-Dodecaborate on a Rat Brain Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of radiolabeling in BNCT tracers for enhanced dosimetry and treatment planning - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis, Characterization, and Application of 2-Amino-2-(4-iodophenyl)acetic Acid: A Versatile Building Block for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-amino-2-(4-iodophenyl)acetic acid, a non-proteinogenic amino acid of significant interest to the pharmaceutical and chemical biology sectors. In the absence of a formal discovery narrative, this document serves as a practical guide for researchers, detailing a robust and accessible synthetic pathway, a thorough characterization protocol, and an exploration of its potential applications. The strategic incorporation of an iodine atom onto the phenyl ring offers unique opportunities for chemical modification and imparts properties that are highly valuable in the development of novel therapeutics, including radiopharmaceuticals and peptides with enhanced pharmacokinetic profiles. This guide is designed to empower researchers and drug development professionals with the foundational knowledge required to leverage this versatile molecule in their work.

Introduction: The Strategic Value of Non-Natural Amino Acids in Therapeutic Design

The twenty proteinogenic amino acids provide the fundamental alphabet for an immense diversity of protein structures and functions. However, the expansion of this alphabet through the inclusion of non-natural amino acids (UAAs) has emerged as a powerful strategy in modern drug discovery.[1] The incorporation of UAAs into peptides and other molecular scaffolds can confer a range of advantageous properties, including enhanced stability against enzymatic degradation, improved potency, and novel functionalities.[2][3]

This compound is a particularly compelling UAA due to the presence of the iodine atom. This halogen serves not only as a sterically bulky group that can influence molecular conformation but also as a versatile chemical handle. The carbon-iodine bond is amenable to a variety of cross-coupling reactions, enabling further elaboration of the molecule. Furthermore, the iodine atom itself can be substituted with radioisotopes, such as ¹²³I, ¹²⁵I, or ¹³¹I, making this amino acid a valuable precursor for the development of radiolabeled compounds for diagnostic imaging (SPECT) and targeted radionuclide therapy.[4] This guide will provide a detailed methodology for the synthesis and characterization of this compound, positioning it as a readily accessible tool for innovative therapeutic design.

Synthesis of this compound

While various methods exist for the synthesis of α-amino acids, the Strecker synthesis remains a highly effective and straightforward approach, particularly for novel structures.[5] It is a one-pot, three-component reaction that combines an aldehyde, ammonia, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid.[6][7] This method was chosen for its reliability and the ready availability of the starting materials.

Synthesis of the Precursor: 4-Iodobenzaldehyde

The starting point for the synthesis is 4-iodobenzaldehyde. This can be prepared from p-bromobenzaldehyde via a Finkelstein-type reaction.

Experimental Protocol: Synthesis of 4-Iodobenzaldehyde

-

Reaction Setup: In a 500 mL three-neck flask, combine p-bromobenzaldehyde (10.0 g, 54 mmol), potassium iodide (81.1 g, 488 mmol), and copper(I) iodide (31.7 g, 166 mmol).

-

Solvent Addition: Add 150 mL of freshly distilled 1,3-dimethyl-2-imidazolidinone (DMI).

-

Inert Atmosphere: Purge the flask with nitrogen gas.

-

Reaction Conditions: Heat the mixture to 200°C with vigorous stirring for 6 hours.

-

Workup: After cooling to room temperature, add brine and ice to the reaction mixture. Place the flask in an ice bath for several hours to precipitate inorganic salts.

-

Extraction: Remove the salts by filtration. Extract the filtrate with diethyl ether. Combine the organic extracts and wash with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 4-iodobenzaldehyde.[8]

Strecker Synthesis of this compound

With the aldehyde precursor in hand, the core amino acid synthesis can proceed.

Experimental Protocol: Strecker Synthesis

-

Imine Formation: In a sealed reaction vessel, dissolve 4-iodobenzaldehyde (10 g, 43.1 mmol) in methanol (100 mL). Add ammonium chloride (2.55 g, 47.4 mmol) and a 30% aqueous ammonia solution (15 mL). Stir the mixture at room temperature for 2 hours to facilitate the formation of the corresponding imine.

-

Cyanide Addition: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of sodium cyanide (2.33 g, 47.4 mmol) in water (20 mL) dropwise over 30 minutes. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Aminonitrile Formation: Allow the reaction to warm to room temperature and stir for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: Upon completion, carefully add concentrated hydrochloric acid (100 mL) to the reaction mixture. Heat the mixture at reflux (approximately 100°C) for 12 hours to hydrolyze the nitrile group.[5]

-

Isolation and Purification: Cool the reaction mixture to room temperature. The product will precipitate out of the acidic solution. Collect the crude product by vacuum filtration and wash with cold water. Recrystallize the solid from an ethanol/water mixture to obtain pure this compound.

Synthesis Workflow and Mechanism

The overall synthetic strategy is depicted in the following workflow diagram.

The mechanism of the Strecker synthesis involves the initial formation of an iminium ion from the aldehyde and ammonia, which is then attacked by the cyanide nucleophile. The resulting α-aminonitrile is subsequently hydrolyzed under acidic conditions.[7]

Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the presence of the aromatic and alpha-hydrogen protons, while ¹³C NMR will identify all unique carbon atoms in the molecule. The chemical shifts and splitting patterns will be indicative of the final structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern will be particularly informative, as iodine is monoisotopic (¹²⁷I), which simplifies the spectrum compared to compounds containing chlorine or bromine.[9][10]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy will identify the key functional groups. Characteristic absorption bands for the amino group (N-H stretch), the carboxylic acid (O-H and C=O stretches), and the aromatic ring will be present.[11][12]

Table 1: Expected Analytical Data for this compound

| Technique | Parameter | Expected Value / Observation |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons (doublets, ~7.0-8.0 ppm), Alpha-hydrogen (singlet, ~4.0-4.5 ppm), NH₂ and COOH protons (broad singlets, variable) |

| ¹³C NMR | Chemical Shift (δ) | Carboxyl carbon (~170-180 ppm), Aromatic carbons (~110-140 ppm), Alpha-carbon (~55-65 ppm) |

| Mass Spec (ESI+) | [M+H]⁺ | Calculated m/z: 277.97 |

| FTIR | Wavenumber (cm⁻¹) | ~3000-3300 (N-H stretch), ~2500-3300 (O-H stretch, broad), ~1700-1725 (C=O stretch), ~1500-1600 (Aromatic C=C) |

Potential Applications in Drug Development

The unique structure of this compound makes it a highly valuable building block for various applications in therapeutic development.

Radiopharmaceutical Development

The presence of an iodine atom is a key feature for radiolabeling. The non-radioactive compound can be synthesized and characterized, and then the iodine can be exchanged with a radioactive isotope.

-

Diagnostic Imaging: Incorporation of Iodine-123 (a gamma emitter) would yield a tracer suitable for Single Photon Emission Computed Tomography (SPECT) imaging. This could be used to track the biodistribution of peptides or small molecules containing this amino acid.

-

Targeted Radionuclide Therapy: Iodine-131 is a beta-emitter and is used for therapeutic applications.[4] Conjugating a molecule containing ¹³¹I-labeled this compound to a tumor-targeting ligand could enable the targeted delivery of radiation to cancer cells.

Furthermore, iodophenyl moieties have been shown to act as albumin-binding motifs.[13] The incorporation of this amino acid could extend the plasma half-life of a therapeutic agent, leading to improved tumor uptake and retention.

Peptide Synthesis and Medicinal Chemistry

As a non-natural amino acid, it can be incorporated into peptide sequences using solid-phase peptide synthesis (SPPS).[2] This can lead to the development of novel peptide therapeutics with enhanced properties:

-

Improved Stability: The bulky iodophenyl side chain can provide steric hindrance, protecting the peptide backbone from proteolytic degradation.[3]

-

Enhanced Binding Affinity: The aromatic ring can participate in π-stacking interactions with biological targets, potentially increasing binding affinity and potency.

-

Chemical Handle for Conjugation: The carbon-iodine bond can be used in post-synthetic modifications, such as Suzuki or Sonogashira coupling reactions, to attach other functional molecules like fluorophores, chelating agents, or cytotoxic drugs.

Conclusion

This compound represents a strategically designed building block with significant potential for advancing drug discovery. This guide has outlined a practical and efficient synthetic route via the Strecker synthesis, a comprehensive characterization strategy, and a compelling rationale for its application in the development of next-generation therapeutics. By providing this foundational knowledge, we aim to facilitate the adoption of this versatile compound by researchers and scientists dedicated to creating innovative solutions for unmet medical needs.

References

-

Strecker amino acid synthesis - Grokipedia. (n.d.). Retrieved January 10, 2026, from [Link]

-

The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry. Retrieved January 10, 2026, from [Link]

-

Strecker amino acid synthesis - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]

-

Strecker Synthesis. (n.d.). NROChemistry. Retrieved January 10, 2026, from [Link]

-

Gabriel Synthesis of Amino Acids | MCAT Organic Chemistry Prep. (2020, October 27). YouTube. Retrieved January 10, 2026, from [Link]

-

Infrared Spectroscopy of Amino Acid Side Chains. (2016, March 8). Undergraduate Science Journals. Retrieved January 10, 2026, from [Link]

-

Strecker Synthesis. (n.d.). Master Organic Chemistry. Retrieved January 10, 2026, from [Link]

-

Gabriel Synthesis of Amino Acids – MCAT Biochemistry. (n.d.). MedSchoolCoach. Retrieved January 10, 2026, from [Link]

-

The Role of Non-Natural Amino Acids in Modern Peptide Therapeutics. (n.d.). Retrieved January 10, 2026, from [Link]

-

FT-IR spectra of amino acids studied in the present work. Each panel... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Organic Compounds Containing Halogen Atoms. (2020, August 22). Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]

-

The synthesis of peptides and proteins containing non-natural amino acids. (n.d.). The Homepage of The Sanderson Group, Durham University. Retrieved January 10, 2026, from [Link]

-

Hydration of amino acids: FTIR spectra and molecular dynamics studies. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

-